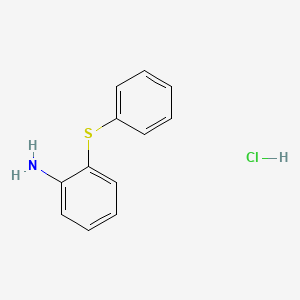

2-(Phenylthio)aniline hydrochloride

Descripción

Significance and Research Trajectory within Organic Chemistry

The significance of 2-(Phenylthio)aniline (B115240) hydrochloride in organic chemistry lies primarily in its utility as a precursor to a variety of heterocyclic compounds and other complex organic structures. The presence of both an amino group and a thioether linkage provides multiple reactive sites that can be selectively functionalized. This versatility allows for its incorporation into diverse molecular scaffolds.

Research involving 2-(Phenylthio)aniline and its derivatives has been driven by the quest for new pharmaceuticals and functional materials. For instance, the related compound 2-Aminodiphenyl sulfide (B99878) is a known impurity of the antipsychotic drug Quetiapine Hemifumarate. chemicalbook.com This highlights the importance of understanding the synthesis and reactivity of such molecules in drug development and quality control. Furthermore, derivatives of the phenylthioaniline core structure have been investigated for a range of biological activities. A study published in 2018 described the synthesis and evaluation of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) analogues as potential antitubercular agents. ias.ac.in This research underscores the role of the phenylthioaniline scaffold as a pharmacophore, a molecular framework responsible for a drug's biological activity.

The trajectory of research on 2-(Phenylthio)aniline hydrochloride and related compounds is increasingly focused on the development of efficient and selective synthetic methodologies. Modern synthetic chemistry aims to create complex molecules with high precision and minimal waste. The development of novel catalytic systems and reaction conditions for the functionalization of the phenylthioaniline core is an active area of investigation.

Historical Context of Related Phenylthioaniline Architectures

The development of synthetic routes to phenylthioaniline and its derivatives is rooted in classical organic reactions. Early methods for the formation of the carbon-sulfur bond, a key feature of this molecular architecture, often involved nucleophilic aromatic substitution reactions. For example, the reaction of a thiophenol with an activated aryl halide has been a common strategy.

Over the years, more sophisticated methods have emerged. For instance, patent literature describes the synthesis of 2-nitro-5-(phenylthio)-anilines by reacting 5-chloro-2-nitroanilines with thiophenols. google.comgoogle.com These nitro derivatives can then be reduced to the corresponding anilines, providing a pathway to asymmetrically substituted phenylthioanilines. One documented method involves reacting 5-chloro-2-nitroaniline (B48662) with thiophenol in dimethylformamide in the presence of potassium carbonate. google.com Another approach utilizes a two-phase system with a phase-transfer catalyst to achieve high yields. google.com

The synthesis of the parent compound, 2-(Phenylthio)aniline, has also been a subject of study. One route involves the reaction of 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide. More recent research has explored the synthesis of derivatives such as 2-(2,4-dimethylphenylthio)benzenamine starting from commercially available 2,4-dimethylaniline. ias.ac.in The historical progression of these synthetic methods reflects the broader evolution of organic chemistry, moving towards more efficient, selective, and environmentally benign processes.

The hydrochloride salt of 2-(Phenylthio)aniline is often prepared by treating the free amine with hydrochloric acid. This is a standard procedure in organic synthesis to improve the handling characteristics and solubility of amine-containing compounds. A recent study highlighted the development of a hydrochloride salt of an N-phenyl-2-(aniline) benzamide (B126) derivative to significantly improve its water solubility and pharmacokinetic properties for potential use in colon cancer therapy. nih.gov This demonstrates the continued relevance of forming hydrochloride salts to enhance the drug-like properties of complex molecules built upon the phenylthioaniline framework.

Chemical and Physical Properties

2-(Phenylthio)aniline and its hydrochloride salt are organic compounds with distinct properties. The free base, 2-(Phenylthio)aniline, is a crystalline solid. chemicalbook.comtranschem-tech.com

| Property | Value | Source |

| Molecular Formula | C12H11NS | chemicalbook.comscbt.comsigmaaldrich.comepa.gov |

| Molecular Weight | 201.29 g/mol | chemicalbook.comscbt.comsigmaaldrich.comepa.gov |

| Melting Point | 43 °C (lit.) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 258 °C / 100mmHg | chemicalbook.com |

| Appearance | Gray-brown or off-white to light yellow crystalline solid | chemicalbook.comtranschem-tech.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

The hydrochloride salt, while sharing the same core structure, would exhibit different physical properties, particularly in terms of melting point and solubility, due to its ionic nature.

Synthesis and Reactivity

The synthesis of 2-(Phenylthio)aniline and its derivatives is a key area of research. As mentioned, one common approach involves the reaction of a substituted nitroaniline with a thiophenol, followed by reduction of the nitro group. For example, 2-nitro-5-(phenylthio)aniline (B144552) can be prepared from 5-chloro-2-nitroaniline and thiophenol. google.com This intermediate is valuable for producing other compounds; for instance, it was used to synthesize methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent anthelmintic. chemicalbook.com

The reactivity of this compound is dictated by the functional groups present. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of new functionalities. The thioether linkage can also be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the chemical space accessible from this starting material.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-phenylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFXJRCTEOTOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987010 | |

| Record name | 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6764-13-2 | |

| Record name | Benzenamine, 2-(phenylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6764-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC129608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes for 2-(Phenylthio)aniline (B115240) Hydrochloride

The primary and most direct methods for synthesizing 2-(Phenylthio)aniline hydrochloride are centered around the formation of a carbon-sulfur bond between an aniline (B41778) derivative and a phenylthio group. These routes are often preferred for their efficiency and atom economy.

Nucleophilic Aromatic Substitution Approaches

A cornerstone of synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) is a principal pathway for the synthesis of 2-(Phenylthio)aniline and its subsequent conversion to the hydrochloride salt. nih.govlibretexts.org This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org

The synthesis of 2-(Phenylthio)aniline via nucleophilic aromatic substitution often starts from precursors like 2-chloronitrobenzene or 2-aminothiophenol. A common method involves the reaction of a 5-chloro-2-nitroaniline (B48662) with a thiophenol. google.com For instance, reacting 5-chloro-2-nitroanilines with thiophenols can yield 2-nitro-5-(phenylthio)-anilines, which are precursors to the target molecule. google.com Another approach utilizes the reaction of 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide. The sodium phenyl mercaptide is typically prepared in situ from thiophenol and a strong base like sodium hydride. The subsequent reaction with the chlorinated aniline derivative proceeds, followed by workup to yield the desired phenylthioaniline.

The reaction conditions are critical for achieving high yields. For example, the reaction between 5-chloro-2-nitroanilines and thiophenols has been carried out in dimethylformamide in the presence of potassium carbonate with reflux for approximately 7 hours. google.com In another instance, the reaction of 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide is stirred under a nitrogen atmosphere for 3 hours at a temperature of 20-30°C. The use of a two-phase system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has also been reported to give high yields. google.com

Table 1: Reactant Precursors and Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-chloro-2-nitroaniline | Thiophenol | Potassium Carbonate | Dimethylformamide | Reflux | 7 | 77-88 google.com |

| 2-amino-4-chloro-1-nitrobenzene | Sodium Phenyl Mercaptide | Sodium Hydride | Dimethylformamide | 20-30 | 3 | Not specified |

| 5-chloro-2-nitroaniline | Thiophenol | Tetrabutylammonium Bromide | Toluene/Water | Not specified | Not specified | 98 google.com |

The solvent system is equally important. Polar aprotic solvents like dimethylformamide (DMF) are commonly employed as they can dissolve both the organic substrate and the ionic nucleophile, facilitating the reaction. google.com Toluene, in a two-phase system with water, has also been used successfully, particularly in conjunction with a phase-transfer catalyst. google.com The solvent's ability to stabilize the charged intermediate, known as the Meisenheimer complex, is a key factor in the reaction's success. libretexts.org

Emerging Synthetic Techniques

To enhance efficiency, reduce reaction times, and improve the environmental footprint of chemical syntheses, researchers are increasingly turning to modern technologies such as microwave irradiation and flow chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.netrsc.orgnih.gov In the context of synthesizing aniline derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov This technique has been successfully applied to nucleophilic aromatic substitution reactions to produce anilines and phenols from activated aryl halides without the need for transition metals, ligands, or organic solvents. nih.gov For instance, heating a mixture of an activated aryl halide and an amine source like ammonium (B1175870) hydroxide (B78521) in a microwave at 130°C for 10 minutes can lead to high conversion rates. nih.gov While specific protocols for this compound are still developing, the general success of microwave-assisted synthesis in related aniline preparations suggests its high potential for this specific target. nih.govrsc.org

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netvapourtec.com This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net The synthesis of various aniline derivatives has been successfully demonstrated using flow chemistry. organic-chemistry.org For example, the reduction of nitroarenes to anilines can be performed efficiently in a continuous flow setup. organic-chemistry.org While specific applications of flow chemistry for the direct synthesis of this compound are not yet widely reported, the modular nature of flow reactors makes them well-suited for multi-step syntheses, which could include the formation of the thiophenolate, the nucleophilic substitution, and the final salt formation in a continuous sequence. researchgate.net

Precursor Compounds in the Synthesis of this compound

The synthesis of the foundational molecule, 2-(phenylthio)aniline, relies on several key precursor compounds. The selection of precursors is dictated by the chosen synthetic pathway, which is often a variation of the Ullmann condensation or Buchwald-Hartwig amination. Common starting materials include halogenated and nitrated benzene (B151609) derivatives, which undergo coupling with a sulfur source, typically thiophenol or its corresponding salt.

A frequent strategy involves the coupling of an aryl halide with a thiophenol, which may be followed by the reduction of a nitro group to form the required aniline functional group. For instance, 2-nitro-5-(phenylthio)aniline (B144552) is a common intermediate that is subsequently reduced to 2-(phenylthio)aniline. google.com This intermediate can be synthesized from precursors such as 5-chloro-2-nitroaniline and thiophenol. google.comgoogle.com Another route involves the reaction of 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide (the sodium salt of thiophenol).

The table below details some of the primary precursor compounds utilized in the synthesis of 2-(phenylthio)aniline.

Table 1: Precursor Compounds for 2-(Phenylthio)aniline Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | Aryl halide source |

| Thiophenol | C₆H₅SH | Phenylthio group source google.com |

| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | Aryl halide precursor google.comgoogle.com |

| 2-Amino-4-chloro-1-nitrobenzene | C₆H₅ClN₂O₂ | Aryl halide precursor |

| (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | C₁₄H₁₃NO₂S | Intermediate for reduction ias.ac.in |

Conversion to Hydrochloride Salt: Mechanisms and Efficiency

The conversion of the free base, 2-(phenylthio)aniline, into its hydrochloride salt is a straightforward acid-base reaction. Aniline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom of the amino group. quora.com This lone pair can accept a proton (H⁺) from a strong acid, such as hydrochloric acid (HCl).

The mechanism involves the protonation of the amino group of 2-(phenylthio)aniline by hydrochloric acid. The nitrogen atom donates its electron pair to the hydrogen atom of HCl, forming a new N-H bond. The chlorine atom is released as the chloride anion (Cl⁻), which then forms an ionic bond with the newly formed anilinium cation. This results in the formation of the 2-(phenylthio)anilinium chloride salt. This reaction is typically carried out in a suitable organic solvent. The resulting salt often has different physical properties from the parent amine, including increased water solubility. quora.com

The general reaction is as follows:

C₁₂H₁₁NS + HCl → [C₁₂H₁₂NS]⁺Cl⁻

The efficiency of this salt formation is generally very high, often quantitative, as it is a rapid and thermodynamically favorable acid-base neutralization. The process typically involves dissolving the 2-(phenylthio)aniline base in a solvent and adding a solution of hydrochloric acid (which can be aqueous or dissolved in an organic solvent like ether or isopropanol). The hydrochloride salt may then precipitate from the solution, allowing for easy isolation by filtration. The work-up procedure is generally simple, often involving washing the solid product and drying. google.com

Chemical Transformations and Reactivity Studies

Reduction Reactions of Nitro-Substituted Analogues to the Amino Moiety

The synthesis of 2-(Phenylthio)aniline (B115240) and its derivatives often involves the reduction of a nitro group to the corresponding amino functionality. A common precursor, 2-nitro-5-(phenylthio)aniline (B144552), can be effectively reduced to 2-amino-5-(phenylthio)aniline. This transformation is a crucial step in creating the core aniline (B41778) structure.

Various reducing agents can be employed for this purpose, with common choices including hydrogen gas in the presence of a palladium catalyst or sodium borohydride (B1222165). jsynthchem.com The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, sodium borohydride is a milder reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes and ketones. jsynthchem.com Recent advancements have explored more efficient and environmentally friendly methods. One such method involves the use of a polyoxometalate redox mediator in an electrochemical process, which allows for the selective reduction of nitroarenes to anilines at room temperature in an aqueous solution. nih.gov Another approach utilizes a well-defined iron-based catalyst system with formic acid as the reducing agent, which has shown high yields and good functional group tolerance under mild conditions. organic-chemistry.org

Table 1: Comparison of Reduction Methods for Nitroaromatic Compounds

| Method | Reducing Agent/Catalyst | Conditions | Key Advantages |

| Catalytic Hydrogenation | H₂ with Pd catalyst | Varies | Widely used and effective. |

| Borohydride Reduction | Sodium borohydride (NaBH₄) | Varies | Milder, can be selective. jsynthchem.com |

| Electrochemical Reduction | Polyoxometalate redox mediator | Room temperature, aqueous solution | Sustainable, avoids harsh reagents. nih.gov |

| Iron-Catalyzed Reduction | Iron-based catalyst with formic acid | Mild conditions | High yields, good functional group tolerance. organic-chemistry.org |

Nucleophilic Substitution Patterns at the Phenylthio Group

The phenylthio group in 2-(phenylthio)aniline can participate in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. The sulfur atom can be targeted by nucleophiles, leading to the cleavage of the C-S bond and the formation of a new bond between the aromatic ring and the nucleophile. The nature of the nucleophile will determine the resulting product. For example, reaction with alkoxides could lead to the formation of alkoxy-substituted anilines. The feasibility and conditions for these reactions depend on the electronic properties of the aromatic rings and the strength of the nucleophile.

The aniline moiety itself, with its lone pair of electrons on the nitrogen atom, is a nucleophile and can participate in substitution reactions. quora.com However, the resonance of this lone pair with the aromatic ring can decrease its nucleophilicity.

Electrophilic Aromatic Substitution Reactivity

The aniline ring in 2-(Phenylthio)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com This directing effect channels incoming electrophiles primarily to the ortho and para positions relative to the amino group. The phenylthio group is also an ortho, para-director, which can influence the final substitution pattern.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions, such as oxidation. libretexts.org To control the reactivity and achieve selective substitution, the amino group is often protected, for instance, by acetylation to form an acetanilide. This modification moderates the activating effect of the amino group, allowing for more controlled electrophilic substitution. libretexts.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.comwikipedia.org

The reaction of benzene (B151609) and its derivatives with electrophilic metals, known as electrophilic metalation, is another important substitution reaction. Metals like mercury, thallium, and lead can be introduced into the aromatic ring through this process. libretexts.org

Intramolecular Cyclization Pathways and Product Formation

The structure of 2-(Phenylthio)aniline and its derivatives provides a scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are of significant interest for the synthesis of complex molecules with potential biological activity.

For example, derivatives of 2-(phenylthio)aniline can undergo cyclization to form phenothiazines, a class of compounds with important pharmaceutical applications. rsc.orgrsc.org This can be achieved through a two-step process involving an initial thioarylation of an aniline derivative followed by a copper-catalyzed intramolecular cyclization. rsc.org Another example is the synthesis of carbazoles from 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines through an intramolecular cyclization promoted by a strong base. nih.gov The reaction of thioamide dianions with thioformamides can also lead to the formation of 5-amino-2-thiazolines through an intramolecular cyclization of the in situ generated adducts. nih.gov

Thioarylation Reaction Mechanisms and Catalysis

The synthesis of 2-(phenylthio)aniline itself is often achieved through a thioarylation reaction. A common method involves the nucleophilic aromatic substitution reaction between a substituted aniline and a thiophenol derivative. For instance, 2-nitro-5-(phenylthio)-aniline can be synthesized from 5-chloro-2-nitroaniline (B48662) and thiophenol. google.com

Modern synthetic methods have focused on developing catalytic systems to improve the efficiency and scope of thioarylation reactions. A dual-catalytic system using a Lewis acid, such as iron(III) triflimide, and a Lewis base, like diphenyl selenide (B1212193), has been shown to effectively catalyze the ortho-thioarylation of anilines. rsc.orgrsc.org This method allows for the efficient synthesis of thioarylated anilines, which can then be used in subsequent reactions like the intramolecular cyclizations mentioned previously. rsc.org

Metal Complexation and Coordination Chemistry

The nitrogen atom of the amino group and the sulfur atom of the phenylthio group in 2-(Phenylthio)aniline can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. It can form stable complexes with various transition metal ions. rsc.orgjchemlett.com The ability of anilines and related compounds to form complexes with metal ions like manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) has been studied. rsc.org The resulting metal complexes can exhibit interesting structural and electronic properties.

Schiff bases derived from anilines are particularly important ligands in coordination chemistry. wikipedia.orgacademie-sciences.fr These ligands, formed by the condensation of an aniline with an aldehyde or ketone, can coordinate with metal ions through the imine nitrogen and other donor atoms present in the molecule. jchemlett.comwikipedia.org

Formation of Schiff Bases and Azo Compounds through Derivatization

The primary amino group of 2-(Phenylthio)aniline is a versatile functional handle for various derivatization reactions. One of the most common reactions is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. jchemlett.comwikipedia.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org Schiff bases are a significant class of compounds with a wide range of applications, including in coordination chemistry and as intermediates in organic synthesis. wikipedia.orgacademie-sciences.fr

Another important derivatization is the formation of azo compounds. This typically involves a two-step process starting with the diazotization of the aniline to form a diazonium salt. youtube.com This is achieved by reacting the aniline with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid. youtube.comunb.ca The resulting diazonium salt is an electrophile and can then react with an activated aromatic compound, such as another aniline or a phenol, in an electrophilic aromatic substitution reaction known as azo coupling, to form an azo compound characterized by the -N=N- functional group. youtube.comresearchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For 2-(Phenylthio)aniline (B115240) hydrochloride, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy have been employed.

NMR spectroscopy is a powerful tool for probing the local chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum of the free base, 2-(Phenylthio)aniline, provides key insights into its proton environments. Although specific data for the hydrochloride salt is not detailed in the provided results, the data for the free aniline (B41778) is instructive. In a typical spectrum, the aromatic protons appear as a complex multiplet in the range of δ 6.6-7.7 ppm. rsc.org The two protons of the amine group (NH₂) typically show a broad singlet. rsc.org

¹³C NMR: The ¹³C NMR spectrum of 2-(Phenylthio)aniline reveals distinct signals for each carbon atom in the molecule. chemicalbook.com The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing thioether linkage. The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the sulfur (C-S) show characteristic downfield shifts. Studies on similar compounds, like 2-butylthioaniline, have shown that the alkylthio group can act as a weak electron-withdrawing group in a simple aniline system. researchgate.net The carbon ortho to the sulfur atom in 2-butylthioaniline was observed to shift downfield compared to aniline. researchgate.net

Table 1: Representative NMR Data for 2-(Phenylthio)aniline Moiety

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.6 - 7.7 | Multiplet |

| ¹H (Amine) | Broad Singlet | Singlet |

| ¹³C (Aromatic) | 108 - 146 | - |

Note: Data is based on the free base 2-(Phenylthio)aniline and related structures. Specific shifts for the hydrochloride salt may vary.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 2-(Phenylthio)aniline hydrochloride exhibits characteristic absorption bands that confirm the presence of its functional groups.

The N-H stretching vibrations of the primary amine group in anilines typically appear as two bands in the region of 3300-3500 cm⁻¹. For aniline itself, these peaks are observed around 3433 cm⁻¹ and 3355 cm⁻¹. The presence of the hydrochloride would shift these, often appearing as a broad band due to the formation of the anilinium ion (R-NH₃⁺), with stretching vibrations typically in the 2800-3200 cm⁻¹ range. The N-H bending vibration for a primary amine is seen around 1605-1612 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3032-3065 cm⁻¹. rsc.orgresearchgate.net The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Table 2: Key IR Vibrational Frequencies for the 2-(Phenylthio)aniline Moiety

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine Salt) | Stretch | 2800 - 3200 (broad) |

| N-H (Primary Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | ~3030 - 3070 |

| N-H (Primary Amine) | Bend | ~1600 - 1620 |

| C=C (Aromatic) | Ring Stretch | ~1450 - 1600 |

| C-N | Stretch | ~1250 - 1350 |

| C-S | Stretch | ~600 - 800 |

Note: Values are general ranges and can be influenced by the specific molecular environment and sample state.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular weight is 237.75 g/mol . fda.gov The free base, 2-(Phenylthio)aniline, has a molecular weight of 201.29 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) for the free base would be expected at m/z 201. Aromatic amines typically show an intense molecular ion peak. The fragmentation of aromatic amines can involve the loss of a hydrogen atom from the amine group to give a prominent M-1 peak. Another possible fragmentation pathway for anilines involves the loss of HCN, leading to peaks corresponding to C₅H₆ and C₅H₅ fragments. The presence of the thioether linkage introduces other potential fragmentation patterns, such as cleavage of the C-S bond. The fragmentation of aromatic sulfides can lead to the formation of a thiophenol radical or a phenyl radical and a thiophenolate ion.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of compounds containing aromatic rings, like 2-(Phenylthio)aniline, is characterized by π → π* transitions. libretexts.orgslideshare.net The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for n → π* transitions. slideshare.netyoutube.com These transitions are responsible for the characteristic absorption bands in the UV region. The extended conjugation involving the two phenyl rings and the sulfur and nitrogen atoms influences the wavelength of maximum absorption (λmax). For many aniline derivatives, these absorptions occur in the 200-400 nm range. libretexts.org

Quantum Chemical Investigations and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into molecular structure and electronic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. These calculations can also determine electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. mdpi.com The energy difference between the HOMO and LUMO is crucial as it relates to the electronic transitions observed in UV-Vis spectroscopy and provides insights into the chemical reactivity of the molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. youtube.comlibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comossila.com

For 2-(Phenylthio)aniline, DFT calculations at the B3LYP/6-311++G(d,p) level show the HOMO is primarily localized on the aniline ring and the sulfur atom, indicating these are the most nucleophilic sites. The LUMO is distributed across the phenylthio moiety. tandfonline.com The protonation to form the hydrochloride salt will significantly lower the energies of both orbitals due to the positive charge, but the general distribution of the HOMO and LUMO across the molecular framework is expected to be similar. A smaller HOMO-LUMO gap implies a molecule is more reactive and can be more easily excited. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.75 | Indicates the molecule's capacity to donate electrons (nucleophilicity). Primarily located on the aniline ring and sulfur atom. |

| ELUMO | -0.65 | Indicates the molecule's capacity to accept electrons (electrophilicity). Distributed over the phenylthio group. |

| Energy Gap (ΔE) | 5.10 | Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

Note: Data adapted from a computational study on the parent molecule, 2-(Phenylthio)aniline. tandfonline.com The values for the hydrochloride salt would be lower (more negative) due to the cationic charge.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals hyperconjugative effects, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). researchgate.netuba.ar The stabilization energy (E(2)) associated with this delocalization quantifies the strength of the interaction.

For this compound, significant intramolecular interactions would include:

Donation from the sulfur lone pair (LP(S)) to the antibonding orbitals of the adjacent phenyl ring (π*(C-C)).

Donation from the π orbitals of one phenyl ring to the π* orbitals of the other, facilitated by the sulfur bridge.

In the anilinium ion, the primary interactions would involve the delocalization of charge from the phenyl ring into the σ*(N-H) bonds.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (S) | π* (Caromatic-Caromatic) | Lone Pair → π | ~15-25 | Indicates significant delocalization of sulfur's lone pair into the phenyl ring, influencing electronic properties. |

| π (Caromatic-Caromatic) | π (Caromatic-Caromatic) | π → π | ~10-20 | Represents intramolecular charge transfer and electronic communication between the two phenyl rings. |

| σ (Caromatic-H) | σ (Caromatic-Caromatic) | σ → σ | ~2-5 | Standard hyperconjugation stabilizing the aromatic rings. |

| σ (Caromatic-Caromatic) | σ (N-H) | σ → σ* | ~1-3 | Delocalization of ring electron density towards the electron-deficient anilinium group. |

Note: The E(2) values are illustrative and based on typical values for such interactions in similar molecular systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red represents regions of most negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green indicates regions of neutral potential. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative potential would be localized on the chloride ion (Cl⁻), as it is the formal anion. The sulfur atom and the π-electron clouds of the phenyl rings would also exhibit negative potential, though less intense than the chloride. These are sites susceptible to attack by electrophiles.

Positive Potential (Blue): The most positive potential will be concentrated around the hydrogen atoms of the protonated amine group (-NH3+), making them the primary sites for nucleophilic interaction or hydrogen bonding. The hydrogen atoms on the phenyl rings will also show a lesser degree of positive potential.

This visual representation provides immediate insight into the molecule's charge distribution and how it will interact with other charged or polar species. tandfonline.com

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize weak non-covalent interactions (NCIs) in real space. researchgate.netnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Plotting RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the nature of these interactions. scielo.org.mx

The resulting 3D isosurfaces are color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (van der Waals forces).

Red: Strong, repulsive interactions (steric clashes).

In this compound, an RDG analysis would likely visualize:

A prominent blue isosurface between the hydrogen atoms of the -NH3+ group and the chloride ion, confirming a strong hydrogen bonding interaction.

Broad, green-colored surfaces between the two phenyl rings, indicating the presence of π-π stacking or general van der Waals interactions.

Computational Simulation of Vibrational Modes and Solvent Effects

Computational methods can simulate the vibrational spectrum (FT-IR and Raman) of a molecule with remarkable accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. arxiv.org These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. materialsciencejournal.org A recent study on the parent molecule, 2-phenylthioaniline, used the B3LYP/6-311++G(d,p) level of theory to assign its vibrational modes. tandfonline.com

For this compound, key vibrational modes would include:

N-H Stretching: The protonation of the amine group to -NH3+ will give rise to strong, broad absorption bands in the IR spectrum, typically in the 2800-3200 cm⁻¹ range, which are distinct from the sharper N-H stretches of a primary amine (~3300-3500 cm⁻¹).

C-S Stretching: These vibrations are typically weak and occur in the 600-800 cm⁻¹ region.

Aromatic Vibrations: These include C-H stretching (~3000-3100 cm⁻¹), C-C stretching within the rings (~1400-1600 cm⁻¹), and out-of-plane C-H bending (~700-900 cm⁻¹).

Solvent Effects: Since many chemical processes and measurements occur in solution, accounting for solvent effects is critical for accurate predictions. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), are commonly used. tandfonline.com In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. This approach effectively models the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties, such as UV-Vis absorption spectra and orbital energies. For an ionic species like this compound, modeling solvent effects is particularly important for accurately describing its behavior in polar media.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Anilinium) | 2800 - 3200 | Symmetric and asymmetric stretching of the N-H bonds in the -NH₃⁺ group. Typically broad and strong in IR. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the two phenyl rings. |

| Aromatic C=C Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aniline ring and the nitrogen atom. |

| C-S Stretch | 600 - 800 | Stretching of the carbon-sulfur bonds. Often weak in intensity. |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Bending vibrations of the C-H bonds out of the plane of the phenyl rings. The pattern is characteristic of the substitution. |

Note: These are expected frequency ranges. Precise values would be obtained from a scaled quantum mechanical calculation.

Molecular Interaction Studies

The exploration of molecular interactions is fundamental to understanding the behavior of this compound at a molecular level. Through the application of advanced computational techniques, researchers can predict and analyze the binding of this ligand to biological targets, its conformational flexibility, and the nature of its intermolecular forces.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 2-(Phenylthio)aniline, molecular docking simulations have been employed to investigate its binding potential with various protein targets.

One such study focused on the interaction of 2-(Phenylthio)aniline with three different proteins, with the protein tyrosine phosphatase 1B (PDB ID: 2HI4) emerging as a significant target. tandfonline.comresearchgate.netfigshare.com The docking analysis aims to identify the binding affinity, which is a measure of the strength of the interaction, and the specific binding mode of the ligand within the active site of the protein. The results from these simulations provide insights into the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy, a key output of docking studies, indicates the stability of the complex; a more negative value typically suggests a stronger and more stable interaction.

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Tyrosine Phosphatase 1B | 2HI4 | 2-(Phenylthio)aniline | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Conformational Analysis

To further elucidate the stability and dynamics of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. These simulations provide a time-resolved view of the conformational changes of both the ligand and the protein.

| Simulation Parameter | Analyte | Duration | Key Finding |

| Root-Mean-Square Deviation (RMSD) | 2-(Phenylthio)aniline-2HI4 Complex | 200 ns | Assessment of binding stability |

| Root-Mean-Square Fluctuation (RMSF) | 2HI4 Protein Residues | 200 ns | Analysis of protein flexibility upon ligand binding |

This table is designed to be interactive. The graphical plots of RMSD and RMSF from the source study would provide detailed insights into the stability and dynamics.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, this method provides a detailed picture of close contacts between molecules.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | Data Not Available | Represents contacts between hydrogen atoms. |

| C···H/H···C | Data Not Available | Indicates interactions involving carbon and hydrogen atoms. |

| S···H/H···S | Data Not Available | Highlights interactions involving sulfur and hydrogen atoms. |

| N···H/H···N | Data Not Available | Represents hydrogen bonding involving nitrogen atoms. |

This table is designed to be interactive. The percentages are derived from the fingerprint plots in the cited research and quantify the contribution of each interaction type to the crystal packing.

Applications in Organic Synthesis and Material Sciences

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesistranschem-tech.comsigmaaldrich.com

2-(Phenylthio)aniline (B115240) and its derivatives serve as crucial intermediates in the construction of more complex molecular architectures. transchem-tech.com The presence of both an amino group and a phenylthio group allows for a variety of chemical transformations, making it a versatile building block for organic chemists.

Precursors for Advanced Organic Moleculessigmaaldrich.com

This compound is a key starting material in the synthesis of various advanced organic molecules. sigmaaldrich.com Its structure is incorporated into larger, more complex frameworks designed for specific functions, including pharmaceuticals and other biologically active compounds. For instance, 2-Aminodiphenyl Sulfide (B99878), a related compound, is a known impurity in the production of the antipsychotic drug Quetiapine Hemifumarate. chemicalbook.com

Utility in Dye Synthesis and Colorant Developmentsigmaaldrich.commdpi.com

The structural backbone of 2-(Phenylthio)aniline is relevant to the development of dyes and colorants. sigmaaldrich.com The chromophoric potential of the diaryl sulfide linkage, in conjunction with the auxochromic amino group, can be exploited to create colored compounds. The historical development of synthetic dyes began with aniline (B41778) derivatives, and the introduction of sulfur-containing moieties can influence the electronic properties and, consequently, the color of the resulting dyes. mdpi.com While direct examples of dyes synthesized from 2-(Phenylthio)aniline hydrochloride are not extensively detailed in the provided search results, its structural similarity to precursors for azo dyes and other colorants suggests its potential in this field.

Development of Polymeric Structures and Hybrid Materials

The aniline component of this compound suggests its potential use in the development of polymeric structures. Polyaniline (PANI) is a well-known conducting polymer, and the incorporation of a phenylthio group could modify its properties, leading to new hybrid materials with tailored electronic or optical characteristics. The synthesis of polyaniline often starts from aniline hydrochloride, indicating that derivatives like this compound could be explored as monomers for novel polymers. nih.gov

Functional Ligands in Catalysis and Coordination Chemistry

The nitrogen and sulfur atoms in 2-(Phenylthio)aniline provide potential coordination sites for metal ions, making it and its derivatives interesting candidates as ligands in catalysis and coordination chemistry. The ability to form stable complexes with transition metals is a key feature of many catalysts. For instance, related aniline derivatives are used in ligand-promoted C–H arylation reactions. nih.gov Similarly, 2-(diphenylthiophosphino)aniline, a compound with a related structural motif, has been used to synthesize gold(III) complexes, demonstrating the capacity of such S,N-donor ligands to coordinate with metal centers. researchgate.net A dual-catalytic system involving an iron(III) triflimide and diphenyl selenide (B1212193) has been used for the ortho-thioarylation of anilines, a key step in the synthesis of phenothiazines, which are important pharmaceutical compounds. rsc.org

Intermediates in the Synthesis of Radiotracers for Positron Emission Tomography (PET) Imaging

While the direct use of this compound in PET radiotracer synthesis is not explicitly detailed in the provided search results, its role as a versatile synthetic intermediate suggests its potential applicability in this field. The development of novel radiotracers often involves the synthesis of complex organic molecules that can be labeled with a positron-emitting radionuclide. The chemical reactivity of the amino and phenylthio groups could be utilized to introduce a radiolabel or to construct the core scaffold of a PET tracer.

Contribution to Novel Material Development with Electronic and Optical Propertiessigmaaldrich.com

The combination of the phenylthio group and the aniline moiety in this compound gives it electronic properties that are of interest for the development of novel materials. sigmaaldrich.com The sulfur atom can influence the electronic structure of the molecule, and the aniline part is a well-known component of electronically active materials. Research into azothiophene dyes, which share structural similarities, highlights how the interplay of different aromatic and heteroaromatic rings can be used to tune electronic and optical properties for various applications. mdpi.com The development of novel N-phenyl-2-(aniline) benzamide (B126) hydrochloride salts for cancer therapy also underscores the importance of the aniline scaffold in creating functional molecules with specific biological and electronic activities. nih.gov

Applications in Advanced Medicinal Chemistry Research

Scaffold for Antiviral Compound Design and Mechanism of Inhibition

While 2-(phenylthio)aniline (B115240) hydrochloride itself is not a primary antiviral agent, its core structure serves as a valuable scaffold for the design and synthesis of novel antiviral compounds. The unique arrangement of the phenyl ring, thioether linkage, and aniline (B41778) group provides a versatile template that can be chemically modified to interact with various viral targets. Medicinal chemists can introduce different functional groups to the scaffold to enhance binding affinity, specificity, and antiviral potency. The mechanism of inhibition of these derivatives would depend on the specific viral protein they are designed to target, which could include enzymes like proteases and polymerases, or proteins involved in viral entry or assembly. Research in this area focuses on creating libraries of 2-(phenylthio)aniline derivatives and screening them against a range of viruses to identify lead compounds for further development.

Precursors for Antitubercular Agents and Analogues

The phenothiazine (B1677639) scaffold, which can be synthesized from 2-(phenylthio)aniline derivatives, has been a subject of interest in the development of new antitubercular agents. nih.gov Researchers have synthesized analogues of psychotropic phenothiazines and evaluated their efficacy against Mycobacterium tuberculosis. nih.gov The goal is to develop compounds with potent antitubercular activity while minimizing the binding to dopamine (B1211576) and serotonin (B10506) receptors, which is associated with the psychotropic effects of traditional phenothiazines. nih.gov Studies have identified phenothiazine analogues with significant minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv, demonstrating the potential of this chemical class in combating tuberculosis. nih.gov The development of such analogues from 2-(phenylthio)aniline highlights its role as a key starting material in the synthesis of novel antitubercular drugs with improved safety profiles. nih.gov

Intermediates in the Synthesis of Pharmaceutical Compounds (e.g., Quetiapine and its impurities)

2-(Phenylthio)aniline is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. heteroletters.orgtranschem-tech.com It serves as a starting material for the formation of the dibenzo[b,f] nih.govheteroletters.orgthiazepine ring system, which is the core structure of Quetiapine. heteroletters.orgchemmethod.com Various synthetic routes have been developed to improve the efficiency and yield of Quetiapine, with many processes utilizing 2-(phenylthio)aniline as a key precursor. heteroletters.orgchemmethod.com

The synthesis process, however, can lead to the formation of several impurities. Understanding the formation of these impurities is critical for ensuring the quality and safety of the final pharmaceutical product. Impurities related to 2-(phenylthio)aniline can arise from side reactions or the presence of related substances in the starting materials. For instance, the presence of 2-chloroaniline (B154045) as an impurity in the synthesis of 2-(phenylthio)aniline can lead to the formation of chlorinated impurities in the final drug product. tsijournals.com Other identified impurities in Quetiapine synthesis include oxidative degradation products like Quetiapine N-oxide and Quetiapine S-oxide, as well as process-related impurities. rasayanjournal.co.innih.gov The identification, isolation, and characterization of these impurities are essential for process optimization and quality control in the manufacturing of Quetiapine. rasayanjournal.co.innih.gov

Table 1: Key Intermediates and Impurities in Quetiapine Synthesis

| Compound Name | Role in Synthesis | Reference |

| 2-(Phenylthio)aniline | Starting material | heteroletters.org |

| Dibenzo[b,f] nih.govheteroletters.orgthiazepin-11[10H]-one | Key intermediate | heteroletters.org |

| 11-Piperazinyldibenzo[b,f] nih.govheteroletters.orgthiazepine | Intermediate | nih.gov |

| Quetiapine N-oxide | Impurity | rasayanjournal.co.in |

| Quetiapine S-oxide | Impurity | rasayanjournal.co.in |

| 2-[4-dibenzo[b,f] nih.govheteroletters.orgthiazepine-11-yl-1-piperazinyl]1-2-ethanol | Impurity | nih.gov |

Investigation of Enzyme Inhibition Mechanisms (e.g., Cytochrome P450 Enzymes, α-Amylase)

Derivatives of 2-(phenylthio)aniline have been investigated for their potential to inhibit various enzymes, which is a cornerstone of drug discovery.

Cytochrome P450 Enzymes: Halogenated derivatives of thiophenol, a related structural class to 2-(phenylthio)aniline, have been studied for their inhibitory effects on human cytochrome P450 (CYP) 2E1. nih.govresearchgate.net These studies help in understanding the structure-activity relationships for CYP enzyme inhibition. For instance, dichlorothiophenols have shown potent inhibitory activity against CYP2E1. nih.gov The inhibition of CYP enzymes is a critical aspect of drug development, as it can lead to drug-drug interactions. biomolther.orgsolvobiotech.com Understanding how compounds like 2-(phenylthio)aniline derivatives interact with these enzymes is crucial for predicting and managing potential adverse drug reactions.

α-Amylase: Derivatives of 2-(phenylthio)ethyl benzoate (B1203000) have demonstrated potent inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. nih.gov The inhibition of α-amylase can help in controlling post-prandial hyperglycemia, which is beneficial in the management of diabetes. Molecular docking studies have been employed to understand the binding interactions between these derivatives and the active site of the α-amylase enzyme. nih.gov

Table 2: Enzyme Inhibition by 2-(Phenylthio)aniline Derivatives and Related Compounds

| Enzyme | Inhibitor Class | Key Findings | Reference |

| Cytochrome P450 2E1 | Dichlorothiophenols | Potent inhibition, with IC50 values comparable to known inhibitors. | nih.gov |

| α-Amylase | 2-(Phenylthio)-ethyl benzoate derivatives | Significant inhibitory activity, suggesting potential for antidiabetic applications. | nih.gov |

| α-Glucosidase | 2-(Phenylthio)-ethyl benzoate derivatives | Strong inhibition, further supporting antidiabetic potential. | nih.gov |

Development of Derivatives for Specific Biological Activities (e.g., Antidiabetic, Antioxidant, Anti-obesity)

The versatile scaffold of 2-(phenylthio)aniline allows for the development of derivatives with a wide range of biological activities.

Antidiabetic and Anti-obesity Activity: As mentioned earlier, derivatives of 2-(phenylthio)ethyl benzoate have shown promise as antidiabetic agents through the inhibition of α-amylase and α-glucosidase. nih.gov Some of these compounds also exhibit anti-lipase activity, suggesting potential for the development of anti-obesity drugs. nih.gov

Antioxidant Activity: The same 2-(phenylthio)ethyl benzoate derivatives have also been evaluated for their antioxidant properties. nih.gov The ability of these compounds to scavenge free radicals indicates their potential to combat oxidative stress, which is implicated in various chronic diseases.

The development of multi-target agents from the 2-(phenylthio)aniline scaffold is an active area of research. By modifying the core structure, medicinal chemists aim to create compounds that can address multiple pathological factors simultaneously, potentially leading to more effective treatments for complex diseases like diabetes and obesity. nih.gov

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis Methodologies

The development of chiral derivatives of 2-(Phenylthio)aniline (B115240) represents a significant and largely unexplored frontier. Asymmetric synthesis, the process of creating stereochemically pure compounds, is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov Future research in this area will likely focus on several key strategies.

One promising avenue is the use of chiral catalysts . Organocatalysis, which employs small organic molecules to induce chirality, has emerged as a powerful tool in asymmetric synthesis. semanticscholar.org Researchers may explore the use of chiral secondary amines or phosphoric acids to catalyze the enantioselective formation of C-N or C-S bonds in precursors to 2-(Phenylthio)aniline. Another approach involves transition metal catalysis, where chiral ligands are coordinated to a metal center to create a chiral environment for the reaction.

The use of chiral auxiliaries is another established method that could be applied. kashanu.ac.irresearchgate.net This involves temporarily attaching a chiral molecule to a precursor of 2-(Phenylthio)aniline, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Furthermore, enzymatic resolutions could be employed to separate racemic mixtures of 2-(Phenylthio)aniline derivatives. nih.gov Lipases and other enzymes can selectively react with one enantiomer, allowing for the isolation of the other in high purity. The development of robust and selective enzymatic processes will be a key area of investigation.

These asymmetric methodologies will be instrumental in synthesizing specific stereoisomers of 2-(Phenylthio)aniline derivatives, enabling detailed studies into their structure-activity relationships and potentially leading to the discovery of compounds with enhanced and specific biological functions.

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry is set to play a pivotal role in the rational design of novel 2-(Phenylthio)aniline derivatives with tailored properties. mdpi.comnih.gov By leveraging in silico tools, researchers can predict the physicochemical and biological properties of virtual compounds before undertaking their actual synthesis, thereby saving significant time and resources.

Future computational studies will likely involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: By analyzing the relationship between the chemical structure and biological activity of a series of 2-(Phenylthio)aniline analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of 2-(Phenylthio)aniline derivatives to specific biological targets, such as enzymes or receptors. This is particularly valuable for designing compounds with a desired pharmacological profile.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 2-(Phenylthio)aniline derivatives and their interactions with biological macromolecules over time, offering a more realistic representation of the biological environment.

Through these computational approaches, it will be possible to systematically explore the chemical space around the 2-(Phenylthio)aniline scaffold. Researchers can virtually modify the substitution patterns on the phenyl rings and the aniline (B41778) moiety to fine-tune properties such as solubility, lipophilicity, and target-binding affinity. This computational-driven design process will accelerate the discovery of new derivatives with optimized characteristics for various applications. nih.gov

Green Chemistry Approaches in Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. Future research on the synthesis of 2-(Phenylthio)aniline hydrochloride will undoubtedly focus on the principles of green chemistry. mdpi.com This involves developing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste.

Key areas for green chemistry advancements include:

Alternative Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Future protocols will explore the use of greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Research will focus on developing highly efficient and selective catalysts for the synthesis of 2-(Phenylthio)aniline, replacing stoichiometric reagents that generate large amounts of waste. mdpi.com For instance, the synthesis of related benzimidazoles has seen the use of stannous chloride as an efficient catalyst in a reductive cyclization process. rhhz.net

Atom Economy: Synthetic methods with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be prioritized. This minimizes the formation of byproducts.

Energy Efficiency: The development of synthetic methods that can be performed at ambient temperature and pressure will reduce the energy consumption of the process. Microwave-assisted synthesis is one such technique that can often accelerate reactions and improve yields. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Exploration of Undiscovered Mechanistic Pathways and Reaction Control

A fundamental understanding of the reaction mechanisms involved in the synthesis and derivatization of 2-(Phenylthio)aniline is crucial for optimizing reaction conditions and achieving greater control over product formation. figshare.com Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate steps of these chemical transformations.

Investigating the mechanism of the key bond-forming reactions, such as the C-S bond formation in the synthesis of the diaryl sulfide (B99878) backbone, can reveal the nature of reactive intermediates and transition states. rsc.org This knowledge can then be used to design more efficient catalytic systems or to control the regioselectivity of the reaction. For example, studies on related aniline syntheses have used computational methods to understand and predict reaction pathways. figshare.com

Furthermore, exploring novel reaction pathways could lead to the discovery of entirely new methods for synthesizing 2-(Phenylthio)aniline and its derivatives. This could involve the use of dual catalytic systems, where two different catalysts work in concert to promote a specific transformation, or the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org A deeper mechanistic understanding will ultimately empower chemists to develop more robust, efficient, and selective synthetic routes to this important class of compounds.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(Phenylthio)aniline hydrochloride, and what methodological challenges arise during its preparation?

A1. The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous aniline derivatives are prepared by reacting thiophenol derivatives with halogenated anilines under basic conditions . A common challenge is controlling regioselectivity and minimizing byproducts like disulfide impurities. Methodological optimizations include:

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical workflows include:

- UV/Vis Spectroscopy : λmax values for aromatic and thioether moieties (e.g., ~235–288 nm, adjusted for substituent effects) .

- NMR : ¹H/¹³C NMR to confirm the absence of disulfide byproducts (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~4.5 ppm for NH₃⁺ in D₂O) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 218.1 for C₁₂H₁₂NS⁺) .

Q. Q3. What are the recommended storage conditions to ensure long-term stability?

A3. Store at -20°C in airtight, light-protected containers. The hydrochloride salt is hygroscopic; desiccants like silica gel are critical to prevent hydrolysis. Stability ≥2 years is typical under these conditions, validated by periodic HPLC analysis .

Advanced Research Questions

Q. Q4. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic Aromatic Substitution : Predict regioselectivity at the aniline ring (para/ortho to the thioether group).

- Acid-Base Behavior : pKa estimation of the ammonium group (~4.5–5.0 in aqueous solutions) .

Case Study : DFT-guided optimization of Suzuki-Miyaura coupling reactions with this compound improved yields by 20% .

Q. Q5. What strategies resolve contradictions in reported spectroscopic data for this compound?

A5. Discrepancies in CAS numbers (e.g., 1134-94-7 vs. 4274-38-8 ) often arise from salt vs. free base forms. To resolve:

- Cross-reference NMR solvent effects : DMSO-d₆ vs. D₂O shifts NH₃⁺ signals.

- Validate via X-ray crystallography (if crystalline) or isotopic labeling .

Q. Q6. How can researchers mitigate genotoxic impurities during large-scale synthesis?

A6. Critical impurities include residual aryl halides or disulfides. Control strategies:

- Reaction Quenching : Add ascorbic acid to reduce disulfide formation.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate trace impurities .

Regulatory Note : Follow ICH M7 guidelines for impurity thresholds (<1 ppm for mutagenic species) .

Methodological Challenges

Q. Q7. What experimental design considerations are critical for studying this compound’s redox behavior?

A7. The thioether group participates in redox reactions (e.g., oxidation to sulfoxide). Key steps:

Q. Q8. How can researchers optimize solvent systems for its use in cross-coupling reactions?

A8. Solvent polarity and coordinating ability significantly impact reactivity:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the aniline group.

- Additives : K₂CO₃ or CsF improve coupling efficiency in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

Safety and Handling

Q. Q9. What safety protocols are essential for handling this compound?

A9. Key precautions:

Q. Q10. How should researchers assess its environmental impact in waste streams?

A10. Conduct ecotoxicity assays :

- Daphnia magna acute toxicity (EC₅₀ >100 mg/L suggests low hazard).

- Biodegradation : OECD 301F test to evaluate mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.